

"Methyl 2-amino-5-methylthiophene-3-carboxylate" reactivity and stability

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Compound of Interest

Compound Name:	Methyl 2-amino-5-methylthiophene-3-carboxylate
Cat. No.:	B124070

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An In-depth Technical Guide to the Reactivity and Stability of **Methyl 2-amino-5-methylthiophene-3-carboxylate**

Introduction

Methyl 2-amino-5-methylthiophene-3-carboxylate is a polysubstituted heterocyclic compound belonging to the 2-aminothiophene class. These scaffolds are of immense interest in synthetic and medicinal chemistry, serving as versatile building blocks for a wide array of biologically active molecules, agrochemicals, and dyes.^{[1][2][3][4][5]} The strategic placement of an amino group, a methyl ester, and a methyl group on the thiophene ring imparts a unique reactivity profile, making it a privileged synthon in drug discovery campaigns.^[2] Its synthesis is most commonly achieved through the elegant and efficient Gewald multicomponent reaction, which allows for the rapid assembly of the substituted thiophene core.^{[2][6][7][8][9]}

This guide provides an in-depth exploration of the chemical reactivity and stability of **Methyl 2-amino-5-methylthiophene-3-carboxylate**. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explain the underlying chemical principles that govern its behavior. We will delve into its characteristic reactions, degradation pathways, and optimal handling protocols, offering field-proven insights to empower its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

The reactivity of **Methyl 2-amino-5-methylthiophene-3-carboxylate** is a direct consequence of the interplay between its constituent functional groups and the aromatic thiophene ring.

- **2-Amino Group:** As a potent electron-donating group, the primary amine activates the thiophene ring, significantly increasing its electron density. This makes the ring highly susceptible to electrophilic attack and also provides a primary nucleophilic site for reactions like acylation and condensation.
- **3-Methyl Carboxylate Group:** This electron-withdrawing ester group modulates the ring's electron density and provides a reactive site for nucleophilic acyl substitution (e.g., hydrolysis, amidation). Its ortho position relative to the amino group is crucial for intramolecular cyclization reactions.
- **5-Methyl Group:** This alkyl substituent is a weak electron-donating group, further contributing to the activation of the thiophene ring.
- **Thiophene Ring:** The sulfur-containing aromatic ring provides a stable core but also influences the regioselectivity of reactions. The electron-rich nature of the ring, enhanced by the amino group, dictates its reactivity patterns.

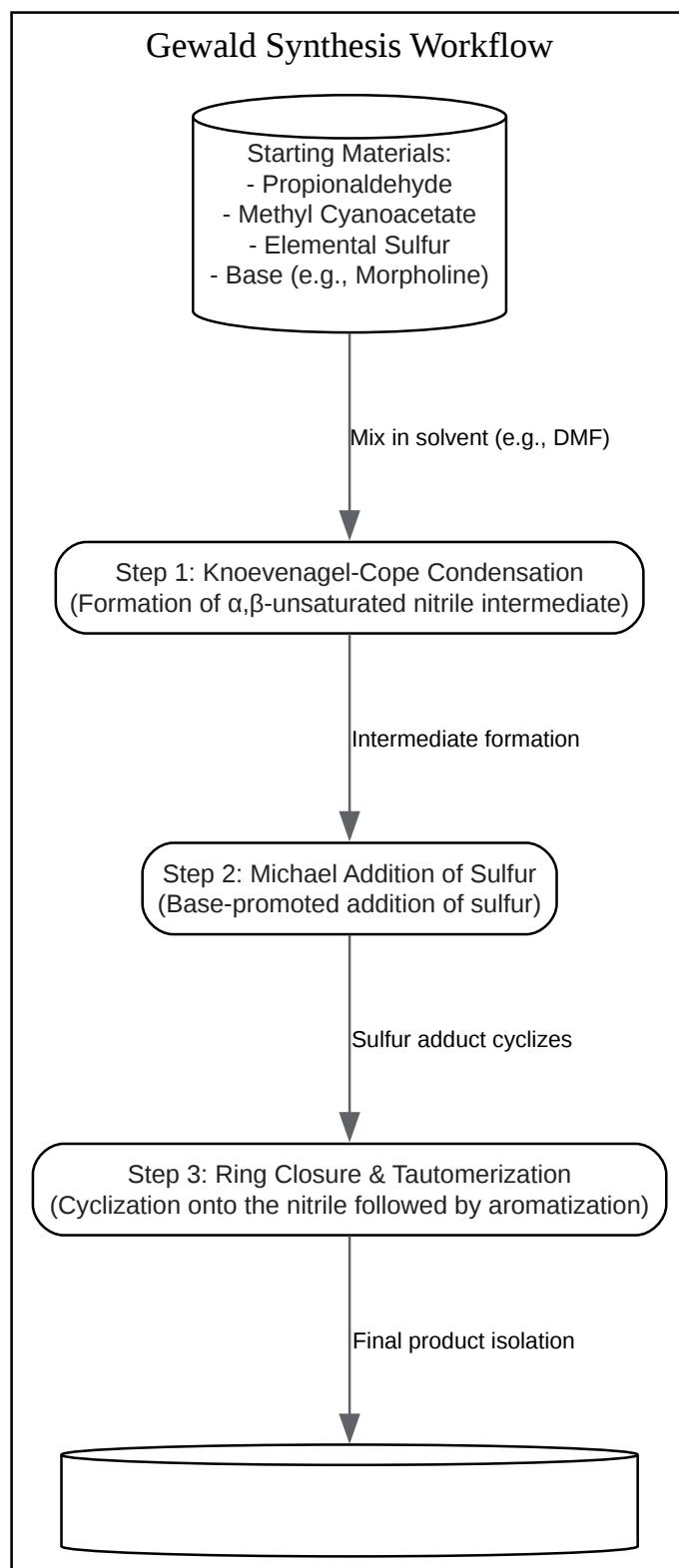
Quantitative Data Summary

Property	Value	Reference
CAS Number	19369-53-0	[10]
Molecular Formula	C ₇ H ₉ NO ₂ S	[10]
Molecular Weight	171.22 g/mol	[10]
Appearance	Solid (typically yellowish)	[11]
Storage Class	11 (Combustible Solids)	[12]

Core Synthesis: The Gewald Reaction

The paramount method for synthesizing **Methyl 2-amino-5-methylthiophene-3-carboxylate** is the Gewald reaction, a one-pot, three-component condensation.[7][8][9] This reaction is prized for its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[8]

The mechanism initiates with a Knoevenagel condensation between the ketone (propionaldehyde, which provides the C4 and C5 carbons and the 5-methyl group) and the active methylene compound (methyl cyanoacetate).[6][9] This is followed by the addition of elemental sulfur to the resulting α,β -unsaturated nitrile. A subsequent cyclization and tautomerization yields the final aromatic 2-aminothiophene product.[6][9]



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Caption: Workflow for the Gewald synthesis of the title compound.

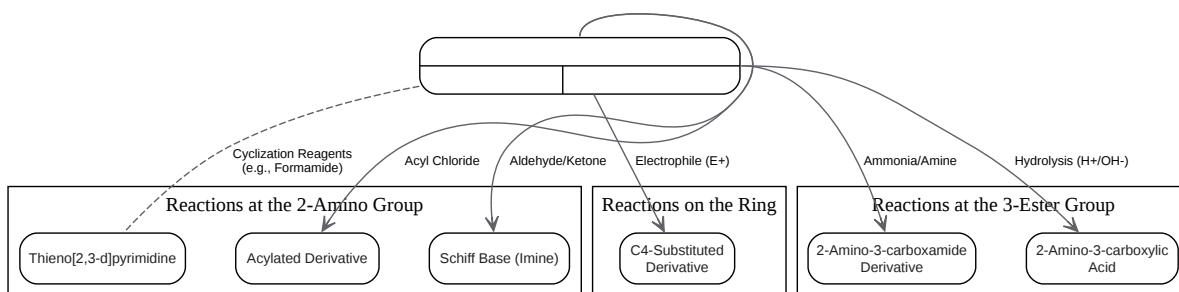
Experimental Protocol: Gewald Synthesis

This protocol is adapted from established literature procedures.[\[11\]](#)

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add elemental sulfur powder (30.0 mmol) and dimethylformamide (DMF, 5 mL). Stir until the sulfur is suspended.
- **Reagent Addition:** Sequentially add methyl cyanoacetate (30.0 mmol) and a basic catalyst such as morpholine (17.0 mmol) to the flask. The solution will typically turn dark brown.
- **Carbonyl Addition:** Add propionaldehyde (30.0 mmol) to the reaction mixture.
- **Reaction:** Heat the mixture to 50°C and stir overnight. The progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water to precipitate the crude product or to prepare for extraction.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic phase with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Final Product:** Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to obtain the final product as a yellowish solid.[\[11\]](#)[\[13\]](#)

Reactivity Profile: A Hub for Derivatization

The true value of **Methyl 2-amino-5-methylthiophene-3-carboxylate** lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for creating diverse chemical libraries.



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Caption: Key reactivity pathways of the title compound.

Reactions Involving the 2-Amino Group

The nucleophilic amino group is the primary site for many transformations.

- **Schiff Base Formation:** The amino group readily condenses with various aldehydes and ketones in the presence of an acid catalyst to form the corresponding imines (Schiff bases). [3][13] These derivatives are often used as intermediates for further synthesis or evaluated for their own biological activities.
- **Synthesis of Fused Heterocycles (Thieno[2,3-d]pyrimidines):** This is arguably the most significant reaction pathway. The ortho relationship between the amino and ester functionalities provides a perfect template for cyclocondensation reactions.[1] For instance, heating with formamide or reacting with nitriles can lead to the formation of the therapeutically important thieno[2,3-d]pyrimidine core.[12][14]

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

- Combine Methyl 2-aminothiophene-3-carboxylate (1 eq.) with an excess of formamide.
- Heat the mixture at reflux (approx. 150-180°C) for several hours.

- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
- Wash the solid with water and a cold solvent like ethanol, then dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one derivative.[\[12\]](#)

Reactions Involving the 3-Carboxylate Group

The ester group undergoes standard nucleophilic acyl substitution.

- Amidation: The conversion of the methyl ester to the corresponding carboxamide is a crucial and straightforward transformation.[\[2\]](#) This is typically achieved by heating the ester with aqueous or alcoholic ammonia. The resulting 2-amino-5-methylthiophene-3-carboxamide is itself a highly valuable building block for synthesizing fused heterocyclic systems and other derivatives.[\[1\]](#)[\[2\]](#)[\[14\]](#)

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the 2-amino group.

- Regioselectivity: Electrophilic attack is overwhelmingly directed to the C4 position. The C5 position is sterically blocked by the methyl group and the C3 position is deactivated by the ester group.
- Reaction Conditions: Due to the high reactivity, mild conditions are necessary to avoid polymerization or degradation of the thiophene ring. Strong oxidizing or acidic conditions should be avoided.

Stability and Degradation Profile

Understanding the stability of **Methyl 2-amino-5-methylthiophene-3-carboxylate** is critical for its proper storage, handling, and use in multi-step syntheses.

Condition	Stability Concern	Recommended Precaution
Air/Oxygen	The electron-rich amino-thiophene system is susceptible to oxidation, which can lead to discoloration (darkening) and the formation of impurities over time.	Store under an inert atmosphere (e.g., nitrogen or argon). ^[15]
Light	Aromatic amines are often sensitive to UV light, which can catalyze degradation.	Store in amber vials or in a dark location.
Acids	Strong acids can protonate the amino group. Under harsh acidic conditions with heat, hydrolysis of the ester to the carboxylic acid can occur.	Use anhydrous and non-protic conditions where possible. Avoid strong, hot acidic media unless ester hydrolysis is intended.
Bases	Strong bases can deprotonate the amino group. Saponification (hydrolysis) of the ester will occur, especially with heating.	Avoid strong bases like NaOH or KOH unless saponification is the goal. Organic bases (e.g., triethylamine) are generally compatible.
Heat	The compound is a combustible solid but is generally stable at ambient and moderately elevated temperatures. ^[12]	Refer to the melting point for an indication of thermal stability. Avoid excessive or prolonged heating.

Safe Handling and Storage

Based on its reactivity and stability profile, the following procedures are recommended for handling and storage.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing

agents.[16] For long-term stability, storage under an inert atmosphere is highly recommended.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][16] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[12][17] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Conclusion

Methyl 2-amino-5-methylthiophene-3-carboxylate is more than just a chemical reagent; it is a powerful and versatile platform for molecular design. Its reactivity is dominated by the nucleophilic character of the 2-amino group and its synergistic relationship with the ortho-ester, which enables the efficient construction of complex fused heterocyclic systems. While susceptible to oxidation and hydrolysis under certain conditions, its stability is manageable with standard laboratory precautions. By understanding the principles outlined in this guide, researchers can fully exploit the synthetic potential of this valuable building block, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

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